molecular formula C11H10N6S B6533559 2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine CAS No. 1058231-82-5

2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine

Cat. No.: B6533559
CAS No.: 1058231-82-5
M. Wt: 258.30 g/mol
InChI Key: JTFSIWMKFUGCQC-UHFFFAOYSA-N
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Description

2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine is a triazolopyrimidine derivative characterized by a sulfur-containing methylpyridine substituent at position 7 of the fused heterocyclic core. This compound belongs to a class of molecules known for their diverse pharmacological and biochemical applications, particularly as kinase inhibitors or epigenetic modulators .

Properties

IUPAC Name

3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S/c1-17-10-9(15-16-17)11(14-7-13-10)18-6-8-4-2-3-5-12-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFSIWMKFUGCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine represents a novel class of triazolo-pyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₅S
  • Molecular Weight : 245.33 g/mol

Anticancer Activity

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. In vitro assays demonstrated that these compounds inhibit cell proliferation across various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HCT1164.5Induction of apoptosis
MCF-76.8Inhibition of PI3K/mTOR pathway
A5495.0Cell cycle arrest

These findings suggest that the compound may act by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth and survival .

Antithrombotic Activity

Triazolo[4,5-d]pyrimidine derivatives have also been studied for their antithrombotic effects. The mechanism involves the inhibition of platelet aggregation, which is crucial in preventing thrombus formation in cardiovascular diseases. One study reported that a similar derivative demonstrated a significant decrease in platelet aggregation at concentrations as low as 1 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes such as USP28, which plays a role in cancer progression .
  • Cell Cycle Regulation : It affects various phases of the cell cycle, leading to growth arrest in cancer cells .
  • Apoptotic Pathway Activation : The compound induces apoptosis through mitochondrial pathways and caspase activation .

Study on Anticancer Effects

A comprehensive study evaluated the efficacy of various triazolo-pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds similar to our target compound showed enhanced activity against breast and lung cancer cells compared to standard chemotherapeutics like cisplatin .

Study on Antithrombotic Effects

In a preclinical model assessing thrombus formation, administration of triazolo-pyrimidine derivatives resulted in a significant reduction in thrombus weight and size compared to controls. This suggests potential therapeutic applications in managing cardiovascular diseases .

Scientific Research Applications

Anticancer Activity

Triazolo[4,5-d]pyrimidine derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, studies have demonstrated that modifications to the triazolo[4,5-d]pyrimidine core can enhance cytotoxicity against breast cancer cells (MCF-7) and other tumor types.

Case Study:
In a study examining the effects of various triazolopyrimidine derivatives on cancer cells, it was found that the presence of specific substituents led to increased potency against tumor growth. The structural modifications explored included halogenation and alkylation, which were correlated with enhanced activity against different cancer cell lines .

Anti-thrombotic Properties

The compound has been identified as a potential anti-thrombotic agent due to its action as a PZT-receptor antagonist. This mechanism is crucial for preventing platelet aggregation, which can lead to thrombotic events such as myocardial infarction and unstable angina. The efficacy of these derivatives in preventing thrombus formation suggests their potential use in cardiovascular therapies .

Antimicrobial Activity

Research has indicated that triazolo[4,5-d]pyrimidine derivatives exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Case Study:
A series of experiments demonstrated that specific triazolopyrimidine derivatives displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that certain functional groups were essential for enhancing antimicrobial efficacy .

Building Blocks for Synthesis

The compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of novel materials with specific properties.

Applications:

  • Polymeric Materials: The incorporation of triazolo[4,5-d]pyrimidine units into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
  • Nanomaterials: Research is ongoing into using these compounds in the fabrication of nanostructured materials for electronic applications .

Summary of Findings

The diverse applications of 2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine highlight its potential in various fields:

ApplicationDescriptionCase Studies/References
AnticancerInhibits proliferation and induces apoptosis in cancer cells
Anti-thromboticActs as a PZT-receptor antagonist to prevent platelet aggregation
AntimicrobialExhibits activity against various bacterial strains
Material ScienceServes as a building block for synthesizing novel materials

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylmethyl Group

The sulfanylmethyl (–SCH2–) bridge serves as a key site for nucleophilic substitution due to the electron-rich sulfur atom. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under mild basic conditions (K2CO3, DMF, 25°C) replaces the pyridine-linked methyl group with larger alkyl chains.

  • Arylation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables substitution with aryl boronic acids, forming biaryl thioethers .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
CH3IK2CO3, DMF, 25°C, 12 h2-[(Alkylsulfanyl)methyl]pyridine78
PhB(OH)2Pd(PPh3)4, Na2CO3, 80°C2-[(Arylsulfanyl)methyl]pyridine65

Oxidation of the Thioether Group

The thioether (–S–) can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

  • Sulfoxide Formation : H2O2 (30%) in acetic acid at 0°C selectively oxidizes the sulfur to sulfoxide.

  • Sulfone Formation : m-CPBA (meta-chloroperbenzoic acid) in DCM at 25°C yields the sulfone derivative.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)Reference
H2O2AcOH, 0°C, 2 hSulfoxide derivative85
m-CPBADCM, 25°C, 6 hSulfone derivative92

Coordination with Transition Metals

The pyridine nitrogen and sulfur atom act as ligands for metal coordination:

  • Palladium Complexes : Forms stable complexes with Pd(II) in ethanol/water mixtures, useful in catalytic applications.

  • Copper-Mediated Reactions : Participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when functionalized with alkyne groups .

Table 3: Metal Coordination Studies

Metal SaltConditionsApplicationReference
PdCl2EtOH/H2O, 60°CCatalytic cross-coupling
CuIDMF, RTClick chemistry

Functionalization of the Triazolopyrimidine Core

The triazolopyrimidine ring undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution : Nitration at position 5 using HNO3/H2SO4 at 0°C.

  • Cross-Coupling : Suzuki-Miyaura reactions at position 7 (if halogenated) with aryl boronic acids .

Table 4: Triazolopyrimidine Functionalization

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO3/H2SO4, 0°C5-Nitro-triazolopyrimidine derivative70
Suzuki CouplingPd(dppf)Cl2, K2CO3, 80°C7-Aryl-triazolopyrimidine60

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the triazolopyrimidine ring can undergo ring-opening reactions to form pyrimidine-thiol intermediates, which recyclize under basic conditions (pH 10) .

Key Research Findings

  • Catalytic Utility : Palladium complexes of this compound show efficacy in Heck coupling reactions (TOF up to 1,200 h⁻¹).

  • Biological Relevance : Sulfone derivatives exhibit enhanced binding to kinase targets (IC50 < 100 nM in PfDHODH assays) .

  • Stability : The thioether group is resistant to hydrolysis at neutral pH but oxidizes readily in the presence of peroxides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural differentiator is the 3-methyltriazolo[4,5-d]pyrimidine core linked to a pyridine group via a sulfanylmethyl bridge . Below is a comparative analysis with analogous triazolopyrimidine derivatives:

Compound Name/Structure Substituents Key Features Biological Activity/Application Reference
Target Compound
2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
- 3-methyl group on triazolo[4,5-d]pyrimidine
- Sulfanylmethylpyridine at position 7
Enhanced solubility due to pyridine; potential for metal coordination via sulfur Hypothesized kinase inhibition (structural analogy)
3-benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (21) - Benzyl group at position 3
- Piperidine at position 7
Improved blood-brain barrier penetration (basic piperidine) EZH2/HDAC dual inhibitors for cancer therapy
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (4) - Ethylthio at position 5
- 4-methoxybenzyl at position 3
Thioether group enhances lipophilicity; methoxybenzyl aids in π-π interactions Anticancer activity against MCF-7 and A-549 cells
Vicasinabinum (C32H39N7O4S) - 1-methyl-1H-tetrazol-5-yl methyl group
- tert-butyl and pyrrolidin-3-ol substituents
Bulky tert-butyl enhances metabolic stability; tetrazole improves bioavailability Proposed as an epigenetic modulator (INN list)
2-((3-(4-((2,2-difluoro-7-azaspiro[3.5]nona-7-yl)methyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole - Difluoro-azaspiro group
- Benzodioxazole-thioether
Spirocyclic and fluorinated groups enhance target selectivity Kinase inhibition (structural data)

Functional and Pharmacological Differences

  • Solubility and Bioavailability : The pyridine group in the target compound may confer better aqueous solubility compared to phenyl or benzyl substituents in analogues like 21 and 4 . Conversely, compounds with spirocyclic or fluorinated groups (e.g., 6 ) exhibit increased lipophilicity, favoring membrane permeability .
  • Target Specificity : The sulfanylmethylpyridine moiety could engage in unique hydrogen-bonding interactions absent in ethylthio or methoxybenzyl derivatives. For example, 21 ’s piperidine group enables interactions with histone deacetylases (HDACs), while 4 ’s thioether may modulate oxidative stress pathways .
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods for triazolopyrimidine derivatives, such as nucleophilic substitution at position 7 (e.g., using bromotrimethylsilane in pyridine, as in ) . However, analogues like 7a-c require glycosylation steps, increasing synthetic challenges .

Preparation Methods

Triazolopyrimidine Ring Formation

The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A catalytic method reported by Cheng et al. employs alkylamines and dialkyl cyanodithioiminocarbonates in the presence of quaternary ammonium salts at room temperature. For the 3-methyl variant, methylamine derivatives react with cyanodithioiminocarbonates to yield 3-methyl-5-amino-1,2,4-triazole intermediates. Subsequent imidization with α,β-unsaturated acid derivatives forms the triazolopyrimidine core.

Key Reaction Conditions

  • Catalyst : Tetrabutylammonium bromide (10 mol%)

  • Solvent : Dichloromethane, room temperature

  • Yield : 75–85% for triazole intermediates

Pyridine Functionalization

The pyridine subunit is functionalized at the 2-position with a mercaptomethyl group. Ambeed’s protocols for analogous thioether syntheses suggest using 2-chloromethylpyridine treated with thiourea under basic conditions to generate 2-mercaptomethylpyridine.

Example Protocol

  • Reactant : 2-Chloromethylpyridine (1 equiv)

  • Thiol Source : Thiourea (1.2 equiv) in ethanol

  • Base : Potassium hydroxide (2 equiv)

  • Conditions : Reflux, 6 hours

  • Yield : 68–72%

Sulfanyl Methyl Bridge Coupling

Nucleophilic Substitution

The triazolopyrimidine thiolate attacks a methylene electrophile on pyridine. Source demonstrates this using potassium hydroxide in DMF to deprotonate the triazolopyrimidine thiol, followed by reaction with 2-(bromomethyl)pyridine.

Optimized Procedure

  • Substrates :

    • 3-Methyl-7-mercapto-3H-triazolo[4,5-d]pyrimidine (1 equiv)

    • 2-(Bromomethyl)pyridine (1.1 equiv)

  • Base : KOH (1.5 equiv)

  • Solvent : DMF, 50°C, 4 hours

  • Work-Up : Precipitation in ice-water, recrystallization (MeOH/toluene)

  • Yield : 65–70%

Alternative Thioether Formation

Source’s omeprazole synthesis adapts a Mitsunobu-like coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine to link thiols to alcohols. Applied here:

Steps :

  • Reactants :

    • 3-Methyl-7-mercapto-triazolopyrimidine

    • 2-(Hydroxymethyl)pyridine

  • Reagents : DEAD (1.2 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C → room temperature, 12 hours

  • Yield : 60–65%

Catalytic and Stereochemical Considerations

Lewis Acid Catalysis

Titanium isopropoxide and D-(-)-diethyl tartrate, as used in sulfoxide syntheses, could enhance coupling efficiency by activating the thiolate.

Modified Protocol :

  • Catalyst : Ti(OiPr)₄ (5 mol%)

  • Ligand : D-(-)-Diethyl tartrate (10 mol%)

  • Solvent : Toluene, 50°C, 3 hours

  • Yield Improvement : 75–80%

Avoiding Over-Oxidation

The sulfanyl group’s oxidation to sulfone is mitigated by inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).

Purification and Characterization

Recrystallization

Product purity is achieved via solvent mixtures:

  • Preferred Solvents : Methanol/toluene (1:1) or DMF/water

  • Purity : >99% (HPLC)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, 1H, pyridine-H6), 7.85 (t, 1H, pyridine-H4), 7.45 (d, 1H, pyridine-H3), 4.40 (s, 2H, SCH₂), 3.90 (s, 3H, NCH₃).

  • IR (KBr) : 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Comparative Analysis of Methods

MethodConditionsYieldPurity
Nucleophilic (KOH)DMF, 50°C, 4h65–70%>98%
Mitsunobu (DEAD)THF, rt, 12h60–65%95%
Catalytic (Ti)Toluene, 50°C, 3h75–80%>99%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine, and how can reaction conditions be standardized?

  • Methodology : Microwave-assisted three-component condensation is a robust approach for synthesizing triazolopyrimidine derivatives. For example, a mixture of β-keto esters, aldehydes, and 3-amino-5-alkylthio-1,2,4-triazoles in ethanol under microwave irradiation (323 K, 30 min) yields high-purity products after recrystallization from ethanol or acetone . Key parameters include stoichiometric ratios (1:1:1) and solvent selection (polar aprotic solvents enhance reactivity).
  • Validation : Characterize intermediates via 1H^1H NMR (e.g., δ 10.89 ppm for NH protons) and confirm purity by X-ray crystallography (e.g., planar bicyclic triazolopyrimidine systems with π-π stacking interactions) .

Q. How can structural geometry and intermolecular interactions of this compound be analyzed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Refinement protocols should include isotropic treatment of H atoms (e.g., N–H bond length = 0.857 Å) and anisotropic displacement parameters for heavy atoms. Planarity analysis (e.g., dihedral angles between rings: 87.03° for triazolopyrimidine vs. benzene rings) reveals steric and electronic effects .
  • Data Interpretation : Use software like Olex2 or SHELX to model π-π interactions (centroid-centroid distances: 3.63–3.88 Å) and hydrogen bonding networks, which influence crystallization behavior .

Advanced Research Questions

Q. How do substituents on the triazolopyrimidine core (e.g., methyl, sulfanyl groups) affect electronic properties and bioactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare HOMO-LUMO gaps and charge distribution. Substituents like sulfanyl groups increase electron density at C7, enhancing nucleophilic reactivity .
  • Experimental Correlation : Synthesize derivatives (e.g., replacing methyl with propylthio) and assess bioactivity via enzyme inhibition assays. HR-MS data (e.g., [M+H]+ m/z: 381.1498) confirm structural integrity .

Q. How can contradictory data on reaction yields or bioactivity across studies be resolved?

  • Methodology :

  • Systematic Reproducibility Checks : Vary solvent polarity (e.g., DMF vs. ethanol) and reaction time (e.g., 30–60 min microwave irradiation) to identify optimal conditions .
  • Meta-Analysis : Compare published datasets (e.g., crystallographic vs. NMR-derived bond angles) to identify outliers. For example, discrepancies in C–H bond lengths (0.93–0.98 Å) may arise from refinement methodologies .

Q. What strategies are effective for probing the reaction mechanism of triazolopyrimidine formation?

  • Methodology :

  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation (e.g., enamine or β-keto ester adducts).
  • Isotopic Labeling : Introduce 13C^{13}C-labeled β-keto esters to trace carbon migration pathways during cyclization .

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